molecular formula C10H10ClN3O2 B13333555 Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13333555
M. Wt: 239.66 g/mol
InChI Key: METZDXKEMAELNI-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally benign solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have enhanced biological or chemical properties .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl ester groups make it a versatile intermediate for further functionalization and application in various fields .

Biological Activity

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3O2C_{10}H_{10}ClN_3O_2, with a molecular weight of approximately 239.66 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, primarily through the inhibition of specific enzymes and receptors. For this compound, the following mechanisms have been identified:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of several kinases and phosphodiesterases, which are crucial in cell signaling pathways. These inhibitory effects can lead to altered cellular responses and apoptosis in cancer cells .
  • Anticancer Activity : Studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. This compound has demonstrated cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's ability to inhibit cell proliferation has been linked to its interaction with cyclin-dependent kinases (CDKs) and other related pathways .

Biological Activity Summary

Activity Description
Anticancer Induces apoptosis and cell cycle arrest in cancer cells.
Enzyme Inhibition Inhibits kinases and phosphodiesterases, affecting cellular signaling pathways.
Photophysical Properties Exhibits unique optical properties that may be harnessed for imaging applications.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of HeLa cervical cancer cells. The mechanism was attributed to the compound's ability to induce G2/M phase cell cycle arrest and promote apoptosis through caspase activation .
  • Enzymatic Activity : In vitro assays revealed that this compound effectively inhibited specific kinases involved in cancer progression. The IC50 values indicated potent activity compared to other known inhibitors in the same class .
  • Photophysical Applications : Recent research has explored the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes for cellular imaging. The unique properties of this compound allow it to serve as a biomarker for lipid droplets in cancer cells, showcasing its versatility beyond traditional therapeutic roles .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-12-14-5-6(2)8(11)13-9(7)14/h4-5H,3H2,1-2H3

InChI Key

METZDXKEMAELNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=CN2N=C1)C)Cl

Origin of Product

United States

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